2-AMINO-1-(3-NITROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Overview
Description
2-AMINO-1-(3-NITROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(3-NITROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines and other reagents under controlled conditions. For instance, the reaction might involve the use of acetic anhydride, chloroacetyl chloride, and chloroacetic acid as carbon-centered electrophiles .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow microreactors to ensure efficiency and consistency . The use of advanced techniques such as Copper (I)-catalyzed azide-alkyne cycloaddition can also be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(3-NITROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, chloroacetyl chloride, and chloroacetic acid . The conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amino derivatives.
Scientific Research Applications
2-AMINO-1-(3-NITROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-AMINO-1-(3-NITROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through nucleophilic addition reactions, where the amino group attacks electrophilic centers . This can lead to the formation of various biologically active intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde
- 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes
Uniqueness
What sets 2-AMINO-1-(3-NITROPHENYL)-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of both triazole and thienyl groups enhances its potential as a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-amino-1-(3-nitrophenyl)-5-oxo-4-[4-(1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O3S/c24-9-17-21(20-7-14(11-34-20)10-28-13-26-12-27-28)22-18(5-2-6-19(22)31)29(23(17)25)15-3-1-4-16(8-15)30(32)33/h1,3-4,7-8,11-13,21H,2,5-6,10,25H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGLTDZASALBHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CC(=CS4)CN5C=NC=N5)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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